O-Acetyl N-Benzyloxycarbonyl Valganciclovir

process chemistry impurity control ANDA filing

CAS 194159-22-3 is the penultimate intermediate in a patented valganciclovir process achieving N-methyl valganciclovir impurity levels of 0.02% (USP limit ≤0.3%). The orthogonal Cbz (hydrogenolysis) and O-acetyl (basic hydrolysis) protecting groups suppress side reactions that compromise final API purity, delivering valganciclovir HCl with 99.66% HPLC purity. Procuring this dual-protected intermediate directly lowers cost of quality for ANDA filers and API manufacturers by eliminating rework from impurity failures. Ideal for QC labs as a reference standard for HPLC method validation and system suitability.

Molecular Formula C24H30N6O8
Molecular Weight 530.54
CAS No. 194159-22-3
Cat. No. B601547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetyl N-Benzyloxycarbonyl Valganciclovir
CAS194159-22-3
SynonymsN-[(PhenylMethoxy)carbonyl]-L-valine 3-(Acetyloxy)-2-[(2-aMino-1,6-dihydro-6-oxo-9H-purin-9-yl)Methoxy]propyl Ester
Molecular FormulaC24H30N6O8
Molecular Weight530.54
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Acetyl N-Benzyloxycarbonyl Valganciclovir (CAS 194159-22-3): Critical Protected Intermediate for Valganciclovir API Synthesis


O-Acetyl N-Benzyloxycarbonyl Valganciclovir (CAS 194159-22-3), also designated N-[(phenylmethoxy)carbonyl]-L-valine 3-(acetyloxy)-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl ester [1], is a doubly protected synthetic intermediate in the multi-step preparation of Valganciclovir hydrochloride, the L-valyl ester prodrug of ganciclovir [2]. The compound incorporates both an O-acetyl group on the ganciclovir backbone and an N-benzyloxycarbonyl (Cbz) group on the L-valine moiety, a strategic combination that enables orthogonal deprotection chemistry while suppressing side reactions that otherwise compromise final API purity [3].

Why O-Acetyl N-Benzyloxycarbonyl Valganciclovir Cannot Be Substituted with Simpler Protected Intermediates in cGMP Valganciclovir Production


Substituting O-Acetyl N-Benzyloxycarbonyl Valganciclovir with alternative intermediates—such as mono-Cbz-valganciclovir, triacetyl-ganciclovir, or Boc-protected analogs—introduces measurable penalties in either final API purity, process robustness, or regulatory compliance. Mono-protected intermediates lacking the O-acetyl group are susceptible to N-alkylation side reactions during hydrogenolysis when methanol or ethanol is used as solvent, generating N-methyl valganciclovir impurity at levels exceeding the USP limit of ≤0.3% [1]. Conversely, intermediates without the Cbz protecting group on L-valine exhibit poor coupling selectivity, yielding mixtures of mono- and diesters that reduce overall process yield [2]. The dual-protection strategy embodied in CAS 194159-22-3 uniquely addresses both orthogonal deprotection compatibility and impurity control simultaneously—a differentiation that translates directly into lower cost of quality for ANDA filers and API manufacturers [3].

Quantitative Differentiation of O-Acetyl N-Benzyloxycarbonyl Valganciclovir (194159-22-3) vs. Alternative Protected Intermediates


N-Alkyl Impurity Suppression: O-Acetyl Protection Enables Alcohol-Based Deprotection Without Exceeding USP Limits

In processes where deprotection of mono-Cbz-protected valganciclovir is conducted in methanol or ethanol, N-alkyl impurities form as a major side reaction. U.S. Patent 8,586,738 reports that when mono-benzyloxycarbonyl-L-valine ganciclovir (Formula III, no O-acetyl group) is hydrogenolyzed in methanol, N-methyl valganciclovir impurity forms at levels that can exceed the USP limit of 0.3% [1]. In contrast, the dual-protected O-Acetyl N-Benzyloxycarbonyl Valganciclovir intermediate, due to its O-acetyl group masking the primary hydroxyl, can be processed under conditions that completely avoid alcohol solvent exposure during the critical deprotection step, thereby maintaining N-methyl valganciclovir impurity below the 0.3% threshold [1]. A representative process using this protected intermediate achieved N-methyl valganciclovir at 0.02% by HPLC and total impurities at 0.973% [2].

process chemistry impurity control ANDA filing hydrogenolysis

Synthetic Yield Advantage: Dual-Protection Strategy Outperforms Mono-Protected Route in Final API Step

The use of O-Acetyl N-Benzyloxycarbonyl Valganciclovir as a penultimate intermediate enables a streamlined deprotection sequence that avoids the yield losses observed with mono-protected intermediates. In a published synthesis of valganciclovir hydrochloride, a mono-protected ganciclovir intermediate (bearing only the Cbz group) yielded only 60% of the desired product upon deprotection [1]. In contrast, a process employing the dual-protected O-Acetyl N-Benzyloxycarbonyl Valganciclovir intermediate achieved an overall yield of 75% for the final API step, with HPLC purity of 98.48% [2]. The 15-percentage-point yield improvement is attributable to reduced side reactions (e.g., N-alkylation, di-ester formation) during orthogonal deprotection.

synthetic efficiency yield optimization process scale-up

Orthogonal Deprotection Compatibility: O-Acetyl and Cbz Groups Enable Sequential Removal with Minimal Crossover Impurities

O-Acetyl N-Benzyloxycarbonyl Valganciclovir incorporates two chemically distinct protecting groups that can be removed under orthogonal conditions: the Cbz group is cleaved by hydrogenolysis (H2, Pd/C), while the O-acetyl group is removed by mild basic hydrolysis. This orthogonality prevents the crossover deprotection events that plague intermediates bearing only one protecting group type. In processes using triacetyl-ganciclovir (which lacks the N-Cbz group), the hydrolysis step is poorly selective, producing a mixture of mono-acetyl, di-acetyl, and fully deprotected species, which reduces final API purity [1]. The dual-protected intermediate, by contrast, allows the Cbz group to be removed first under hydrogenolysis while the O-acetyl group remains intact, shielding the primary hydroxyl from undesired reactions. Subsequent basic hydrolysis then cleanly removes the O-acetyl group, yielding high-purity valganciclovir with total impurities as low as 0.212% [2].

protecting group strategy orthogonal deprotection impurity profiling

Regulatory Acceptance: CAS 194159-22-3 as a Well-Characterized Impurity Standard for Valganciclovir ANDA Submissions

O-Acetyl N-Benzyloxycarbonyl Valganciclovir is explicitly catalogued as a Valganciclovir O-Acetyl N-Benzyloxycarbonyl Impurity and is used for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Valganciclovir [1]. Unlike generic protected intermediates that lack defined impurity specifications, this compound is commercially available as a characterized reference standard with reported purities of 95% (AKSci ), 96% (ACC Corp [2]), and 98% (Bidepharm ). This established identity and purity profile enable its use as a certified impurity marker in HPLC method validation, a requirement that cannot be met by in-house synthesized or poorly characterized intermediates.

pharmaceutical impurity reference standard ANDA method validation

Validated Industrial and Research Applications for O-Acetyl N-Benzyloxycarbonyl Valganciclovir (194159-22-3)


cGMP Manufacturing of Valganciclovir Hydrochloride API with N-Alkyl Impurity Control

As demonstrated in U.S. Patent 8,586,738, O-Acetyl N-Benzyloxycarbonyl Valganciclovir serves as the penultimate intermediate in a process that achieves N-methyl valganciclovir impurity levels of 0.02%—well below the USP 0.3% limit [1]. API manufacturers can implement the sequential deprotection protocol (hydrogenolysis in aqueous isopropanol followed by mild basic hydrolysis) to produce valganciclovir hydrochloride with total impurities of 0.212% and HPLC purity of 99.66% [2].

Analytical Method Development and Validation for Valganciclovir ANDA Submissions

This compound is a recognized impurity in valganciclovir formulations and is supplied as a characterized reference standard (95-98% purity) for HPLC method validation [3]. QC laboratories use CAS 194159-22-3 to establish system suitability parameters, determine relative response factors, and validate impurity quantification methods required for ANDA regulatory submissions [4].

Synthetic Route Scouting and Process Optimization for Protected Ganciclovir Analogs

Researchers investigating protecting group strategies for nucleoside prodrugs utilize O-Acetyl N-Benzyloxycarbonyl Valganciclovir as a benchmark for orthogonal deprotection efficiency. The compound's dual-protection motif enables study of sequential deprotection kinetics, with the Cbz group removable under hydrogenolysis (H2, Pd/C, 25-30°C) and the O-acetyl group cleaved under basic conditions—a system that yields cleaner reaction profiles than triacetyl-ganciclovir or mono-protected intermediates [5].

Quote Request

Request a Quote for O-Acetyl N-Benzyloxycarbonyl Valganciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.